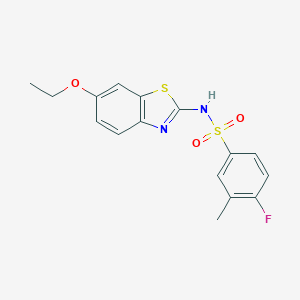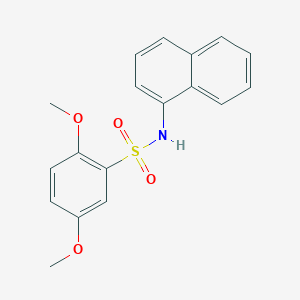
N-(2,5-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as DCTB, is a sulfonamide compound that is widely used in scientific research. DCTB is a white crystalline solid that is soluble in organic solvents like acetone and ethanol. It is a potent inhibitor of carbonic anhydrase enzymes and has been extensively studied for its biochemical and physiological effects.
作用機序
DCTB inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, leading to a decrease in the concentration of bicarbonate in the body.
Biochemical and Physiological Effects:
DCTB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by reducing the pH of the tumor microenvironment and decreasing the activity of carbonic anhydrase enzymes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DCTB is a potent inhibitor of carbonic anhydrase enzymes and has been extensively used in scientific research to study the role of these enzymes in various biological processes. However, DCTB has some limitations, including its low solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
将来の方向性
There are many future directions for research on DCTB. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DCTB. Another area of research is the use of DCTB as a tool to study the role of carbonic anhydrase enzymes in various diseases, including cancer, osteoporosis, and glaucoma. Additionally, there is a need for more studies on the pharmacokinetics and toxicology of DCTB to determine its safety and efficacy as a therapeutic agent.
合成法
The synthesis of DCTB involves the reaction of 2,5-dichloronitrobenzene with 2,4,5-trimethylaniline in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form the sulfonamide derivative, which is then purified by recrystallization.
科学的研究の応用
DCTB is widely used in scientific research as a tool to study the role of carbonic anhydrase enzymes in various biological processes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in many physiological processes, including respiration, acid-base balance, and bone resorption.
特性
分子式 |
C15H15Cl2NO2S |
|---|---|
分子量 |
344.3 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-6-11(3)15(7-10(9)2)21(19,20)18-14-8-12(16)4-5-13(14)17/h4-8,18H,1-3H3 |
InChIキー |
ZUTQBUQRXQAHRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)